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Abstract
Enramycin, a polypeptide antibiotic produced by the bacterium Streptomyces fungicidus, is a

potent agent against Gram-positive bacteria. Its primary mechanism of action involves the

inhibition of the MurG enzyme, a critical component in the biosynthesis of the bacterial cell wall.

This technical guide provides a comprehensive overview of the discovery and isolation of

enramycin, presenting detailed experimental protocols for the cultivation of Streptomyces

fungicidus, and the subsequent extraction, purification, and analysis of the antibiotic.

Quantitative data from various studies are summarized in structured tables for comparative

analysis. Additionally, key experimental workflows are visualized using DOT language diagrams

to facilitate a deeper understanding of the processes involved.

Introduction
Enramycin was discovered as a product of the fermentation of Streptomyces fungicidus. It is a

complex of related polypeptides, primarily enramycin A and enramycin B, which exhibit strong

bactericidal activity, particularly against pathogenic Clostridia. This property has led to its

widespread use as a feed additive in animal husbandry to prevent necrotic enteritis. The unique

mode of action and low incidence of bacterial resistance make enramycin a subject of

continued interest for potential therapeutic applications.
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This guide aims to provide researchers and drug development professionals with a detailed

technical resource on the foundational aspects of enramycin production, from the initial

fermentation to the isolation of the purified compound.

Fermentation of Streptomyces fungicidus for
Enramycin Production
The production of enramycin is achieved through the submerged fermentation of a high-

yielding strain of Streptomyces fungicidus. The following sections detail the protocols for the

preparation of the seed culture and the main production fermentation.

Experimental Protocol: Seed Culture Preparation
A two-stage seed culture development is typically employed to ensure a vigorous and sufficient

inoculum for the production fermenter.

2.1.1. Spore Culture (Slant Culture)

Strain:Streptomyces fungicidus SDSL1205 (CGMCC No. 3933) or a similar high-yielding

strain.[1]

Medium: A solid slant culture medium is used for the initial cultivation and sporulation of the

microorganism.

Procedure:

Prepare the slant culture medium and sterilize.

Aseptically inoculate the surface of the agar slants with a spore suspension or a mycelial

fragment of S. fungicidus.

Incubate the slants at 27-28°C for 6-7 days, or until abundant sporulation is observed.[1]

The spores can be harvested to prepare a spore liquor in a glycerin solution for

cryopreservation in liquid nitrogen.[1]

2.1.2. First Stage Seed Culture
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Inoculum: A loopful of spores from the slant culture or a thawed vial of the cryopreserved

spore liquor.

Medium: A liquid seed culture medium is used to initiate vegetative growth.

Procedure:

Inoculate the seed culture medium with the prepared inoculum.

Incubate at 27.5-28.5°C with agitation (200-250 rpm) for 46-50 hours.[1]

2.1.3. Second Stage Seed Culture (for larger fermenters)

Inoculum: Transfer a portion of the first stage seed culture (typically 4-6% v/v) to a larger

volume of the same seed culture medium.[1]

Procedure:

Incubate under the same conditions as the first stage seed culture until a desired cell

density is reached.

Experimental Protocol: Production Fermentation
Inoculum: Inoculate the production fermenter with 4-6% (v/v) of the final seed culture.[1]

Medium: A production medium rich in complex carbon and nitrogen sources is used to

support high enramycin yields.

Procedure:

Perform the fermentation at 27.5-28.5°C.[1]

Maintain aeration (0.6-1.3 vvm) and agitation (50-115 rpm) to ensure adequate oxygen

supply.[1]

Monitor the fermentation for key parameters such as pH, dissolved oxygen, and substrate

consumption.
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The fermentation is typically carried out for 270-300 hours.[1] A maximum yield of over

8500 µg/mL has been reported using this method.[1]

Data Presentation: Fermentation Media Composition
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Medium Type Component Concentration (g/L) Reference

Slant Culture Medium Soluble Starch 9-13 [1]

Yeast Extract 1.5-2.2 [1]

Agar 18-20 [1]

Seed Culture Medium Glucose 36-40 (as wt%) [1]

W-Gum 18-20 (as wt%) [1]

Corn Steep Liquor 20-22 (as wt%) [1]

Zein Powder 28-30 (as wt%) [1]

Cottonseed Meal 10-12 (as wt%) [1]

Ammonium Chloride 3.5-5 (as wt%) [1]

Sodium Chloride 15-17.5 (as wt%) [1]

Calcium Carbonate 12-15 (as wt%) [1]

Production Medium 1 Glucose 36-40 (as wt%) [1]

W-Gum 18-20 (as wt%) [1]

Corn Steep Liquor 20-22 (as wt%) [1]

Zein Powder 28-30 (as wt%) [1]

Cottonseed Meal 10-12 (as wt%) [1]

Ammonium Chloride 3.5-5 (as wt%) [1]

Sodium Chloride 15-17.5 (as wt%) [1]

Calcium Carbonate 12-15 (as wt%) [1]

Production Medium 2 Corn Powder 100 [2]

Corn Steep Liquor 10 [2]

Ammonium Sulfate 3 [2]

Zinc Sulfate 0.1 [2]
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Calcium Carbonate 20 [2]

Isolation and Purification of Enramycin
Following fermentation, enramycin is extracted from the fermentation broth and purified

through a series of chromatographic steps.

Experimental Protocol: Extraction
Mycelium Separation: The fermentation broth is first treated to separate the mycelium, which

contains the enramycin, from the culture supernatant. This can be achieved by filtration or

centrifugation.[3]

Solvent Extraction: The collected mycelium is then extracted with a suitable solvent. A

common method involves using a methanol solution. The mixture is subjected to ultrasonic

treatment to enhance the extraction efficiency.[3]

Acidification and Alkalization: The pH of the methanol extract is adjusted to 2.5 with

hydrochloric acid and incubated. Subsequently, the pH is raised to 8.0 with sodium hydroxide

solution. This step helps to precipitate impurities.[3]

Decolorization: The resulting filtrate is passed through an activated carbon column to remove

pigments and other colored impurities.[3]

Experimental Protocol: Purification by Macroporous
Resin Chromatography

Resin Selection and Preparation: Macroporous adsorbent resins such as AB-8 or HZ-816 are

commonly used for the initial purification of enramycin.[3][4] The resin is pre-treated and

packed into a chromatography column.

Adsorption: The decolorized extract is loaded onto the equilibrated column at a controlled

flow rate (e.g., 2-4 BV/h).[3]

Washing: The column is washed with a suitable solvent, such as 50% methanol, to remove

weakly bound impurities.[3]
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Elution: Enramycin is eluted from the resin using a methanol solution, often with adjusted

pH. For example, elution can be performed with 50% methanol (v/v) in a 0.012 mol/L

aqueous HCl solution.[4]

Experimental Protocol: Purification by Reversed-Phase
Chromatography
Further purification and separation of enramycin A and B can be achieved using reversed-

phase chromatography.

Column: A C18 reversed-phase column is typically used.[4]

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an

organic solvent. For example, a mixture of 0.05 mol/L aqueous KH2PO4 solution (pH 4.5)

and acetonitrile (70:30, v/v) can be used.[4]

Elution: The enramycin fraction from the macroporous resin chromatography is loaded onto

the C18 column and eluted with the mobile phase.

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify

those containing pure enramycin A and B.

Data Presentation: Purification Performance
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Purification

Step

Resin/Colum

n

Elution

Buffer

Purity

Achieved
Yield Reference

Macroporous

Resin

Chromatogra

phy

AB-8

0.012 mol/L

aqueous HCl

solution-

methanol

(50:50, v/v)

- - [4]

Reversed-

Phase

Chromatogra

phy

C18

0.05 mol/L

aqueous

KH2PO4

solution-

acetonitrile

(70:30, v/v,

pH 4.5)

Enramycin A:

98.5%Enram

ycin B: 98.0%

29.2% [4]

Macroporous

Resin

Chromatogra

phy

HZ-816 Methanol 96.8% 87% [3]

Mandatory Visualizations
Experimental Workflow: Enramycin Production
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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